CYP2A6 Inhibition Potency: A 7.8-Fold Improvement Over a Key Dihydroxy Analog
In a direct biochemical assay, 4-hydroxy-6,7-dimethylcoumarin exhibited an IC50 of 50 nM for the inhibition of human CYP2A6 enzyme activity, measured via coumarin 7-hydroxylation [1]. This represents a 7.8-fold increase in inhibitory potency compared to 6,7-dihydroxycoumarin (IC50 = 0.39 μM / 390 nM), a close structural analog differing only by the presence of an additional 6-hydroxyl group [2]. The 4-hydroxy-6,7-dimethyl derivative is therefore a significantly more potent CYP2A6 inhibitor.
| Evidence Dimension | Inhibition of human CYP2A6 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | 6,7-dihydroxycoumarin (esculetin), IC50 = 0.39 μM (390 nM) |
| Quantified Difference | Target is 7.8-fold more potent (lower IC50) |
| Conditions | In vitro assay using human liver microsomes, measuring inhibition of coumarin 7-hydroxylation [REFS-1, REFS-2] |
Why This Matters
Procurement of this specific analog is essential for studies requiring potent CYP2A6 modulation, as substitution with the more common 6,7-dihydroxycoumarin would yield significantly weaker inhibition.
- [1] BindingDB. (n.d.). BindingDB Entry for CHEMBL596015. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358746 View Source
- [2] Kim, D., et al. (2006). Potent and Selective Inhibition of Human Cytochrome P450 2A6 by Coumarin Derivatives. *Drug Metabolism and Disposition*, 34(3), 472-477. View Source
